F 1394

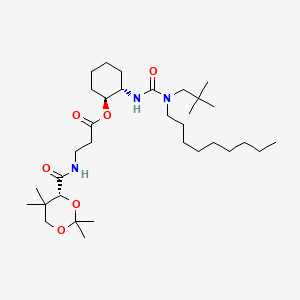

Description

Properties

CAS No. |

162490-89-3 |

|---|---|

Molecular Formula |

C33H61N3O6 |

Molecular Weight |

595.9 g/mol |

IUPAC Name |

[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate |

InChI |

InChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1 |

InChI Key |

NWLFOBZKYXKBOF-NSVAZKTRSA-N |

Isomeric SMILES |

CCCCCCCCCN(CC(C)(C)C)C(=O)N[C@H]1CCCC[C@@H]1OC(=O)CCNC(=O)[C@H]2C(COC(O2)(C)C)(C)C |

Canonical SMILES |

CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |

Other CAS No. |

162490-89-3 |

Synonyms |

(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate F 1394 F-1394 |

Origin of Product |

United States |

Foundational & Exploratory

F-1394 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of F15599 and F13714, Selective 5-HT1A Receptor Biased Agonists

Disclaimer: Initial searches for "F-1394" did not yield a specific compound with a well-defined neurological mechanism of action. The information presented here pertains to F15599 (also known as NLX-101) and F13714, two structurally related and extensively researched 5-HT1A receptor biased agonists. It is highly probable that the query for "F-1394" was a typographical error referring to one of these compounds, likely F13714, due to the similarity in numbering.

Introduction

F15599 (NLX-101) and F13714 are novel, potent, and selective full agonists of the serotonin 5-HT1A receptor.[1] What distinguishes these compounds is their property of biased agonism, also known as functional selectivity. This means they preferentially activate specific downstream signaling pathways upon binding to the 5-HT1A receptor, leading to distinct physiological and behavioral effects.[1][2] F15599 is characterized by its preferential activation of postsynaptic 5-HT1A heteroreceptors, particularly in cortical regions.[1][3] In contrast, F13714 demonstrates a preference for presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[3][4] This differential activation is believed to underlie their distinct therapeutic potentials, with F15599 showing promise for depression and cognitive disorders, while F13714 has been investigated for its potent serotonergic effects.[1][5][6]

Core Mechanism of Action: Biased Agonism at the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that can couple to various intracellular signaling cascades. F15599 and F13714 leverage this multiplicity of signaling options. Their "biased agonism" results in the preferential activation of certain pathways over others.

F15599 (NLX-101): This compound preferentially activates postsynaptic 5-HT1A receptors in brain regions like the prefrontal cortex.[3][7] Its mechanism is notably linked to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a pathway associated with neuroplasticity and antidepressant effects.[1][2][8] It shows less engagement with the canonical Gαi-mediated inhibition of adenylyl cyclase.[1] This preferential signaling is thought to contribute to its antidepressant-like effects without inducing some of the side effects associated with less selective 5-HT1A agonists.[6]

F13714: In contrast, F13714 preferentially activates presynaptic 5-HT1A autoreceptors in the raphe nuclei.[3] This leads to a potent inhibition of serotonin neuron firing and a subsequent decrease in serotonin release.[4] The hypothermic effect observed in rodents is a classic indicator of this presynaptic activation.[3]

Quantitative Data

The following tables summarize the available quantitative data for F15599 and F13714, highlighting their binding affinities and functional potencies.

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| F15599 | 5-HT1A | [3H]8-OH-DPAT | 0.9 | [7] |

| F13714 | 5-HT1A | [3H]8-OH-DPAT | 0.06 | [9] |

| Compound | Assay | Parameter | Value | Species |

| F15599 | Forced Swim Test | MED (mg/kg, p.o.) | 2.0 | Mouse |

| F13714 | Forced Swim Test | MED (mg/kg, p.o.) | 2.0 | Mouse |

| F15599 | Hypothermia | MED (mg/kg, p.o.) | 8.0 | Mouse |

| F13714 | Hypothermia | MED (mg/kg, p.o.) | 1.0 | Mouse |

| F13714 | 8-OH-DPAT Discrimination | ED50 (mg/kg, i.p.) | 0.014 | Rat |

| F15599 | 8-OH-DPAT Discrimination | ED50 (mg/kg, i.p.) | 0.2 | Rat |

MED: Minimum Effective Dose

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Competition)

This protocol describes a method to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.

1. Materials and Reagents:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[10]

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).[10]

-

Test Compounds: F15599, F13714.

-

Non-specific Binding Control: 10 µM Serotonin.[10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.[10]

2. Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash and resuspend the membrane pellet in fresh assay buffer.[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitor binding (radioligand + membranes + serial dilutions of the test compound).[10]

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[10]

-

Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

ERK1/2 Phosphorylation Assay (In-Cell Western)

This protocol outlines a method to measure the phosphorylation of ERK1/2 in response to agonist stimulation.

1. Materials and Reagents:

-

Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.[12]

-

Agonists: F15599, F13714.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.[12]

-

Secondary Antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies.

-

Reagents: Cell culture medium, PBS, Triton™ X-100, blocking buffer (e.g., 5% milk in PBS).[12]

-

Equipment: 96-well microassay plates, LI-COR® In-Cell Western imaging system.[12]

2. Procedure:

-

Cell Culture: Seed the CHO-h5-HT1A cells into 96-well plates and grow to confluence. Serum-starve the cells overnight before the assay.

-

Agonist Stimulation: Treat the cells with varying concentrations of the test agonists (F15599 or F13714) for a short period (e.g., 5 minutes) at 37°C.

-

Fixation and Permeabilization: Terminate the stimulation by removing the medium and adding a fixing solution (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton™ X-100 in PBS for 20 minutes.[12]

-

Blocking: Block non-specific antibody binding sites with blocking buffer for 90 minutes at room temperature.[12]

-

Primary Antibody Incubation: Incubate the cells with a solution containing both primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with a solution containing the two corresponding IRDye®-conjugated secondary antibodies for 60 minutes at room temperature in the dark.

-

Imaging and Analysis: Wash the cells again. Scan the plate using an In-Cell Western imaging system to detect the fluorescence from both secondary antibodies. The ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal is calculated to determine the extent of ERK1/2 phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of F15599 at postsynaptic 5-HT1A receptors.

Caption: Signaling pathway of F13714 at presynaptic 5-HT1A autoreceptors.

Caption: Workflow for key in vitro experiments.

References

- 1. F-15599 - Wikipedia [en.wikipedia.org]

- 2. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

An In-depth Technical Guide to the F-1394 ACAT Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase (ACAT) is a pivotal enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Its role in dietary cholesterol absorption and foam cell formation within arterial walls has made it a significant therapeutic target for hypercholesterolemia and atherosclerosis. F-1394 is a potent and selective ACAT inhibitor that has demonstrated significant efficacy in preclinical models. This document provides a comprehensive technical overview of F-1394, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: ACAT Inhibition

F-1394 exerts its therapeutic effects by directly inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase.[1][2][3] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA.[4] This process is crucial in several tissues:

-

Intestines: In enterocytes, ACAT facilitates the absorption of dietary cholesterol by converting free cholesterol into cholesteryl esters, which are then packaged into chylomicrons for secretion into the bloodstream.[1][3][5]

-

Liver: Hepatic ACAT is involved in the packaging of cholesteryl esters into very low-density lipoproteins (VLDL), which are secreted into circulation.[6]

-

Macrophages: In the arterial wall, macrophage ACAT activity leads to the accumulation of cholesteryl esters, transforming macrophages into foam cells, a hallmark of early atherosclerotic lesions.[7][8]

By inhibiting ACAT, F-1394 effectively blocks these processes. It reduces dietary cholesterol absorption, lowers hepatic VLDL secretion, and prevents foam cell formation, thereby addressing key drivers of atherosclerosis.[6][7][9]

References

- 1. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hypocholesterolemic action and prevention of cholesterol absorption via the gut by F-1394, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, in cholesterol diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. [Hypolipidemic action of F-1394, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, in high-fat diet fed beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of F-1394, an acyl-CoA:cholesterol acyltransferase inhibitor, on atherosclerosis induced by high cholesterol diet in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

F-1394: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of F-1394, a potent and selective Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The information is compiled from various scientific sources to support research and development efforts in cardiovascular disease and related fields.

Chemical Structure and Properties

F-1394, with the IUPAC name (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]cyclohexane-1-yl 3-[(4R)-N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino]propionate, is a complex small molecule with significant potential in modulating cholesterol metabolism.[1][2] Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]cyclohexane-1-yl 3-[(4R)-N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino]propionate[1][2] |

| CAS Number | 162490-89-3 |

| Empirical Formula | C₃₃H₆₁N₃O₆ |

| SMILES String | CCCCCCCCCN(C(N[C@H]1CCCC[C@@H]1OC(CCNC([C@H]2C(C)(COC(C)(O2)C)C)=O)=O)=O)CC(C)(C)C |

| InChI Key | NWLFOBZKYXKBOF-NSVAZKTRSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 595.85 g/mol | |

| Appearance | White to beige powder or solid | |

| Solubility | 2 mg/mL in DMSO | |

| Storage Temperature | -10 to -25°C |

Biological Activity and Mechanism of Action

F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme crucial for the esterification of cholesterol.[2][3] ACAT converts free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, F-1394 prevents the accumulation of cholesteryl esters within cells, particularly in macrophages, which is a key event in the formation of foam cells and the development of atherosclerotic plaques.[1]

There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. F-1394 has been shown to inhibit ACAT activity in various cell types and animal models, leading to a reduction in cholesterol absorption and a decrease in the progression of atherosclerosis.[3][4]

Signaling Pathway of ACAT Inhibition

The inhibition of ACAT by F-1394 directly impacts the cholesterol esterification pathway, leading to a reduction in the formation of foam cells, which are a hallmark of atherosclerosis. The following diagram illustrates the central role of ACAT in this process and the point of intervention for F-1394.

Caption: ACAT's role in foam cell formation and F-1394's inhibitory action.

Experimental Protocols and Methodologies

Several key studies have demonstrated the efficacy of F-1394 in both in vitro and in vivo models. While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section summarizes the methodologies employed in these pivotal experiments.

In Vitro ACAT Inhibition Assay (Caco-2 Cells)

This protocol assesses the direct inhibitory effect of F-1394 on ACAT activity in a human intestinal cell line.

Methodology Summary:

-

Cell Line: Differentiated Caco-2 cells.

-

Assay Principle: Measurement of the incorporation of radiolabeled oleic acid into cholesteryl esters.

-

Procedure:

-

Caco-2 cells are cultured to differentiation on a membrane filter.

-

Cells are incubated with varying concentrations of F-1394.

-

¹⁴C-oleic acid is added to the culture medium.

-

After an incubation period, cells are lysed, and lipids are extracted.

-

Cholesteryl esters are separated by thin-layer chromatography (TLC).

-

The amount of radiolabeled cholesteryl ester is quantified to determine ACAT activity.

-

-

Key Finding: F-1394 strongly inhibits cholesterol esterification in Caco-2 cells with an estimated IC₅₀ value of 71 nM and inhibits the basolateral secretion of cholesteryl ester by 90% at a concentration of 100 nM.[5]

In Vivo Atherosclerosis Study (Cholesterol-Fed Rabbits)

This animal model is used to evaluate the effect of F-1394 on the development and regression of atherosclerosis.

Methodology Summary:

-

Animal Model: Male New Zealand White rabbits.

-

Induction of Atherosclerosis: High-cholesterol diet (HCD).

-

Treatment: Oral administration of F-1394.

-

Experimental Design (Prevention Study):

-

Rabbits are fed an HCD for 6 weeks.

-

Following the HCD period, rabbits are switched to a regular chow diet and treated with F-1394 (100 mg/kg/day) or vehicle for 12 weeks.

-

-

Experimental Design (Regression Study):

-

Rabbits are fed an HCD for 6 weeks, followed by 6 weeks of a regular chow diet to establish atherosclerotic lesions.

-

Rabbits are then treated with F-1394 (100 mg/kg/day) or vehicle for 12 weeks while on a regular chow diet.

-

-

Endpoints:

-

Serum total cholesterol levels.

-

Quantification of atherosclerotic lesion area in the aorta.

-

Measurement of total and esterified cholesterol content in the aorta.

-

-

Key Findings: F-1394 significantly reduced the extent of atherosclerotic lesions and the cholesterol content of the aorta in both prevention and regression models, without affecting serum total cholesterol levels, suggesting a direct effect on the arterial wall.[6]

In Vivo Hypolipidemic Study (High-Fat Diet Fed Beagle Dogs)

This study investigates the effect of F-1394 on serum lipid levels in a non-rodent model.

Methodology Summary:

-

Animal Model: Beagle dogs.

-

Induction of Hyperlipidemia: High-fat diet (5% cholesterol, 16% fat).

-

Treatment: Oral administration of F-1394 at doses of 1, 3, or 10 mg/kg/day for 21 days.

-

Endpoints:

-

Serum cholesterol and triglyceride levels.

-

Body weight and observation for adverse effects.

-

-

Key Findings: F-1394 dose-dependently reduced serum cholesterol levels and inhibited the postprandial increase in serum triglycerides, suggesting that it inhibits the intestinal absorption of dietary lipids.[7]

General Experimental Workflow for ACAT Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of potential ACAT inhibitors like F-1394.

Caption: A generalized workflow for the development of ACAT inhibitors.

Summary and Future Directions

F-1394 is a well-characterized, potent, and selective ACAT inhibitor with demonstrated efficacy in reducing atherosclerosis in animal models. Its mechanism of action, centered on the inhibition of cholesterol esterification and foam cell formation, makes it a valuable tool for cardiovascular research. The experimental data suggest that F-1394 acts directly on the arterial wall, offering a potential therapeutic strategy independent of systemic cholesterol-lowering effects.

Further research is warranted to fully elucidate the detailed molecular interactions of F-1394 with ACAT and to explore its therapeutic potential in clinical settings. The development of detailed synthetic pathways and the acquisition of comprehensive physicochemical and spectroscopic data would further support its advancement as a research compound and potential therapeutic agent.

References

- 1. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Hypolipidemic action of F-1394, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, in high-fat diet fed beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

F-1394: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent ACAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of F-1394, a potent and orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). F-1394, developed by Fujirebio Inc., has been a significant tool in the preclinical investigation of atherosclerosis and hypercholesterolemia. This document details the discovery of F-1394, its mechanism of action targeting both ACAT-1 and ACAT-2 isoforms, a summary of its biological activity, and detailed protocols for its synthesis and key in vitro and in vivo assays. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Discovery and Background

F-1394, chemically identified as (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]cyclohexane-1-yl 3-[(4R)-N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino]propionate, emerged from research programs in the 1990s focused on developing novel therapeutic agents for atherosclerosis.[1] The primary target for this research was the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), a key player in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[1][2] F-1394 was identified as a potent inhibitor of both known isoforms of ACAT, ACAT-1 and ACAT-2, and demonstrated promising hypocholesterolemic and anti-atherosclerotic effects in preclinical models.[1][3] Its development provided a valuable pharmacological tool to explore the therapeutic potential of dual ACAT inhibition.[4]

Synthesis of F-1394

The synthesis of F-1394 and related pantothenic acid derivatives is described in a series of patents filed by UCB Japan, including EP 0421441 and US 5120738.[5] While the full detailed protocol from these patents is extensive, the general synthetic strategy involves the coupling of three key fragments: a substituted ureido-cyclohexanol core, a protected pantoic acid derivative, and a linker. The synthesis is a multi-step process requiring careful control of stereochemistry to achieve the desired biologically active isomer.

A generalized workflow for the synthesis is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Foam cell formation assay [bio-protocol.org]

- 4. Polyunsaturated fatty acid anilides as inhibitors of acyl-coA: cholesterol acyltransferase (ACAT). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

F-1394: A Deep Dive into its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-1394 is a potent, orally active small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. By targeting both isoforms of ACAT, ACAT1 and ACAT2, F-1394 effectively curtails the esterification of cholesterol, a key process in the absorption of dietary cholesterol and the formation of foam cells within atherosclerotic plaques. This dual inhibition positions F-1394 as a promising therapeutic agent for cardiovascular diseases, particularly atherosclerosis. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and mechanism of action of F-1394, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis, the underlying cause of most cardiovascular diseases. Acyl-CoA:cholesterol acyltransferase (ACAT) plays a pivotal role in cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids. The two isoforms of this enzyme, ACAT1 and ACAT2, exhibit distinct tissue distribution and physiological functions. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, where its activity contributes to the formation of foam cells, a hallmark of atherosclerotic lesions. ACAT2 is predominantly found in the intestine and liver, where it is involved in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL).

F-1394 has emerged as a significant investigational compound due to its potent and specific inhibition of both ACAT1 and ACAT2. This dual-action mechanism offers a multi-pronged approach to combating hypercholesterolemia and atherosclerosis by simultaneously reducing cholesterol absorption from the gut and preventing the accumulation of cholesteryl esters in the arterial wall.

Biological Activity and Molecular Targets

The primary biological activity of F-1394 is the inhibition of ACAT, which it achieves with high potency. This inhibition has been demonstrated in various in vitro and in vivo models, leading to a reduction in cholesterol esterification and subsequent beneficial effects on lipid profiles and atherosclerotic plaque development.

Quantitative Data on Biological Activity

The inhibitory potency of F-1394 against ACAT has been quantified in several studies. The following tables summarize the key quantitative data, including IC50 values, which represent the concentration of F-1394 required to inhibit 50% of ACAT activity.

Table 1: In Vitro Inhibitory Activity of F-1394

| Cell Line/Enzyme Source | Target | IC50 Value | Reference |

| HepG2 Cells (whole-cell assay) | ACAT | 42 nM | [1] |

| Caco-2 Cells | ACAT | 71 nM | |

| Rat Aortic Smooth Muscle Cells | ACAT | 62.7 nM | |

| Human Aortic Smooth Muscle Cells | ACAT | 10 nM | |

| Recombinant Human ACAT1 (in microsomes) | ACAT1 | ~10 nM | [2] |

| Recombinant Human ACAT2 (in microsomes) | ACAT2 | ~10 nM | [2] |

Table 2: In Vivo Efficacy of F-1394 in Animal Models

| Animal Model | Diet | F-1394 Dosage | Key Findings | Reference |

| Apolipoprotein E–Deficient Mice | Western-type diet (21% fat, 0.15% cholesterol) | 300 mg/kg and 900 mg/kg in diet for 17 weeks | Significant reduction in intimal lesion area (39% and 45%, respectively); Reduced lesional macrophage content. | [2][3] |

| Apolipoprotein E and Low Density Lipoprotein Receptor Double Knockout Mice | N/A | N/A | F-1394 acts directly on the arterial wall to prevent atherosclerosis. | [4][5] |

| Cholesterol Diet-Fed Rats | High-cholesterol diet | 30 mg/kg, p.o. | Significantly suppressed dietary cholesterol absorption. | [6] |

| Triton WR-1339-Induced Hyperlipidemic Rats | N/A | N/A | Reduction in the hepatic secretion rate of cholesterol. | [1] |

Mechanism of Action

F-1394 exerts its therapeutic effects by inhibiting the enzymatic activity of ACAT1 and ACAT2. This inhibition prevents the conversion of intracellular free cholesterol into cholesteryl esters.

Caption: Mechanism of action of F-1394.

The inhibition of ACAT1 in macrophages within the arterial wall prevents the accumulation of cholesteryl esters, thereby inhibiting the transformation of macrophages into foam cells. This is a critical step in halting the progression of atherosclerotic plaques. The inhibition of ACAT2 in the intestines reduces the absorption of dietary cholesterol, leading to lower systemic cholesterol levels. In the liver, ACAT2 inhibition decreases the cholesteryl ester content available for packaging into VLDL particles, further contributing to a more favorable lipid profile.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the biological activity of F-1394.

In Vitro ACAT Inhibition Assay in HepG2 Cells

This protocol describes the determination of the IC50 value of F-1394 on ACAT activity in a whole-cell assay using the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

F-1394 (dissolved in DMSO)

-

[1-¹⁴C]Oleate complexed to bovine serum albumin (BSA)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Seed cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

-

Compound Treatment: On the day of the assay, replace the culture medium with a serum-free medium containing various concentrations of F-1394 or vehicle (DMSO). Incubate for a predetermined period (e.g., 1-2 hours).

-

Radiolabeling: Add [1-¹⁴C]oleate-BSA complex to each well to a final concentration of 0.2 mM and incubate for 2-4 hours at 37°C.

-

Cell Lysis and Lipid Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells. Extract the total lipids from the cell lysate using a mixture of hexane and isopropanol (e.g., 3:2, v/v).

-

Separation of Lipids: Separate the cholesteryl esters from other lipids in the extract using thin-layer chromatography (TLC).

-

Quantification: Scrape the spots corresponding to cholesteryl esters from the TLC plate and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of F-1394 compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the F-1394 concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for In Vitro ACAT Inhibition Assay.

In Vivo Atherosclerosis Study in Apolipoprotein E–Deficient Mice

This protocol outlines the methodology for evaluating the anti-atherosclerotic effects of F-1394 in a well-established animal model.

Materials:

-

Apolipoprotein E–deficient (ApoE-/-) mice

-

Western-type diet (high-fat, high-cholesterol)

-

F-1394

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for perfusion and tissue collection

-

Formalin or other fixatives

-

Oil Red O stain

-

Hematoxylin and eosin (H&E) stain

-

Microscope with imaging software

Procedure:

-

Animal Model and Diet: Use male or female ApoE-/- mice, typically 6-8 weeks old. House them in a controlled environment.

-

Grouping and Treatment: Randomly divide the mice into control and treatment groups. Feed all mice a Western-type diet. The treatment groups will receive the diet supplemented with F-1394 at different doses (e.g., 300 mg/kg and 900 mg/kg of diet). The control group will receive the diet without the compound. The treatment period is typically several weeks (e.g., 17 weeks).[2]

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Tissue Collection: At the end of the treatment period, anesthetize the mice and collect blood samples for lipid analysis. Perfuse the mice with saline followed by a fixative (e.g., 10% formalin).

-

Atherosclerotic Plaque Analysis:

-

En Face Analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich plaques on the intimal surface. Quantify the plaque area as a percentage of the total aortic surface area.

-

Aortic Root Sectioning: Embed the heart and proximal aorta in a cryo-embedding medium. Prepare serial cryosections of the aortic root.

-

Staining and Quantification: Stain the sections with H&E for general morphology and with Oil Red O for lipid content. Perform immunohistochemistry for macrophage markers (e.g., Mac-3) to assess the inflammatory component of the plaques. Quantify the lesion area and the area of positive staining using image analysis software.

-

-

Data Analysis: Compare the quantified parameters (plaque area, lipid content, macrophage infiltration) between the control and F-1394 treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Workflow for In Vivo Atherosclerosis Study.

Signaling Pathways

The therapeutic effect of F-1394 is rooted in its ability to modulate cholesterol metabolism. The following diagram illustrates the central role of ACAT in this process and the impact of F-1394 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. Acyl-CoA:cholesterol acyltransferase inhibition reduces atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Molecular Imaging of Vulnerable Atherosclerotic Plaques in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In Vitro Pharmacological Profile of a Representative 5-HT1A Receptor Agonist

Disclaimer: Initial searches for a compound specifically designated "F-1394" did not yield any publicly available scientific data. This technical guide therefore provides a representative in vitro characterization of a selective serotonin 5-HT1A receptor agonist, a class of compounds with significant interest in drug development for neurological and psychiatric disorders. The data presented herein is a composite derived from publicly available information on well-characterized 5-HT1A agonists and should be considered illustrative.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the experimental methodologies and data typically generated to characterize a selective 5-HT1A receptor agonist in vitro.

Introduction

The serotonin 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) widely expressed in the central nervous system, particularly in brain regions associated with mood and anxiety, such as the hippocampus, cerebral cortex, and raphe nuclei.[1] As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] 5-HT1A receptors are a key target for the development of therapeutics for conditions like anxiety and depression.[4] This guide outlines the typical in vitro characterization of a selective 5-HT1A receptor agonist.

Data Presentation

The in vitro pharmacological profile of a selective 5-HT1A receptor agonist is typically defined by its binding affinity, functional activity, and selectivity against other receptors. The following tables summarize representative quantitative data for such a compound.

Table 1: Receptor Binding Affinity

This table presents the binding affinity (Ki) of a representative 5-HT1A agonist at the human 5-HT1A receptor. Ki values are derived from competitive radioligand binding assays and indicate the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

| Receptor | Radioligand | Tissue/Cell Line | Representative Kᵢ (nM) |

| Human 5-HT1A | [³H]-8-OH-DPAT | CHO-K1 cells expressing human 5-HT1A receptor | 1.5 |

Table 2: Functional Activity

Functional activity assays measure the biological response elicited by the compound upon binding to the receptor. For a 5-HT1A agonist, this is often quantified by its ability to stimulate G-protein activation (measured in a GTPγS binding assay) or to inhibit cAMP production.[4] The EC50 value represents the concentration of the agonist that produces 50% of its maximal effect (Emax).

| Assay Type | Parameter | Tissue/Cell Line | Representative Value |

| [³⁵S]GTPγS Binding | EC₅₀ | Rat hippocampal membranes | 10 nM |

| [³⁵S]GTPγS Binding | Eₘₐₓ (% of 5-HT) | Rat hippocampal membranes | 95% |

| cAMP Inhibition | EC₅₀ | CHO-K1 cells expressing human 5-HT1A receptor | 25 nM |

| cAMP Inhibition | Eₘₐₓ (% inhibition of forskolin-stimulated cAMP) | CHO-K1 cells expressing human 5-HT1A receptor | 90% |

Table 3: Selectivity Profile

The selectivity profile is crucial for predicting the potential for off-target effects. This table shows the binding affinities of a representative 5-HT1A agonist for a panel of other neurotransmitter receptors. High Ki values for other receptors indicate greater selectivity for the 5-HT1A receptor.

| Receptor | Representative Kᵢ (nM) |

| 5-HT1B | > 1000 |

| 5-HT2A | > 500 |

| Dopamine D2 | > 800 |

| Adrenergic α1 | > 1500 |

| Adrenergic α2 | > 2000 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in vitro characterization studies. The following are protocols for the key experiments cited.

3.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.[2]

-

Materials:

-

Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Non-specific binding control: 10 µM 5-HT.

-

Test compound at various concentrations.

-

96-well filter plates.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.

-

To determine non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of unlabeled 5-HT.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2. [³⁵S]GTPγS Binding Assay

-

Objective: To measure the functional agonist activity of the test compound by quantifying its ability to stimulate G-protein activation.[4][5]

-

Materials:

-

Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.[4]

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound and a reference full agonist (e.g., 5-HT) at various concentrations.

-

Unlabeled GTPγS for determining non-specific binding.

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the membrane preparation, GDP, and [³⁵S]GTPγS.

-

Add serial dilutions of the test compound or reference agonist. For non-specific binding wells, add a high concentration of unlabeled GTPγS.[4]

-

Incubate the plate at 30°C for 60 minutes.[4]

-

Terminate the reaction by rapid filtration through the filter plate.[4]

-

Wash the filters with ice-cold assay buffer.

-

Quantify the bound [³⁵S]GTPγS using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

3.3. cAMP Inhibition Assay

-

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.[3][4]

-

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1A receptor.[4]

-

Cell culture medium.

-

Stimulation buffer.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound and a reference agonist at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

-

-

Procedure:

-

Culture the cells to the desired confluency and then prepare a cell suspension in stimulation buffer.

-

Add the cell suspension to the wells of the 384-well plate.

-

Add varying concentrations of the test compound or reference agonist and incubate.

-

Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate.

-

Lyse the cells and add the cAMP detection reagents according to the kit's protocol.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Visualizations

4.1. Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor.

4.2. Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of a 5-HT1A receptor agonist.

References

- 1. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

F-1394: An In-Depth Analysis of its Potency and Selectivity as an ACAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-1394 is a potent, competitively-acting inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. This technical guide provides a comprehensive overview of the available data on F-1394's inhibitory activity. While historical data from tissue homogenates demonstrate its high potency, a detailed quantitative analysis of its selectivity for the individual isoforms, ACAT1 and ACAT2, is not extensively documented in publicly available literature. This document summarizes the known inhibitory concentrations, details the experimental methodologies used in seminal studies, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to ACAT and the Significance of Isoform Selectivity

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol. In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, which are encoded by separate genes.[1]

-

ACAT1 is ubiquitously expressed and is the primary isoform found in various cell types, including macrophages, steroidogenic tissues, and the brain. In macrophages within atherosclerotic plaques, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to the formation of foam cells, a hallmark of atherosclerosis.[2]

-

ACAT2 expression is primarily restricted to the intestines and the liver.[1] It plays a crucial role in the absorption of dietary cholesterol in the intestines and in the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.[1]

The distinct tissue distribution and physiological roles of ACAT1 and ACAT2 have made the development of isoform-selective inhibitors a key strategy in the pursuit of therapies for hypercholesterolemia and atherosclerosis. Selective inhibition of ACAT2 is hypothesized to be beneficial in lowering plasma cholesterol levels by reducing cholesterol absorption and lipoprotein production.[3]

Quantitative Inhibitory Activity of F-1394

F-1394, a pantothenic acid derivative, has been identified as a highly potent inhibitor of ACAT.[4] The majority of the quantitative data on its inhibitory activity comes from studies conducted on tissue preparations that contain a mixture of ACAT isoforms.

Table 1: In Vitro Inhibitory Activity of F-1394 against ACAT

| Enzyme Source | Species | Preparation | Parameter | Value (nM) | Citation |

| Liver | Rat | Microsomes | IC₅₀ | 6.4 | [4] |

| Small Intestine | Rabbit | Homogenate | IC₅₀ | 10.7 | [4] |

| Macrophages | Murine (J774) | Lysate | IC₅₀ | 32 | [4] |

| Liver | Rat | Microsomes | Kᵢ | 4.0 | [4] |

| Small Intestine | Rabbit | Homogenate | Kᵢ | 9.9 | [4] |

| HepG2 Cells | Human | Whole Cell | IC₅₀ | 42 | [5] |

| Caco-2 Cells | Human | Whole Cell | IC₅₀ | 71 | [6] |

Note: The IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values indicate a high potency of F-1394. However, as these studies utilized tissue preparations or cell lines expressing endogenous ACAT, the specific contribution of ACAT1 and ACAT2 to the observed inhibition is not delineated.

Selectivity Profile of F-1394

While direct comparative data for ACAT1 versus ACAT2 is lacking, the selectivity of F-1394 has been assessed against other key enzymes involved in lipid metabolism.

Table 2: Enzyme Selectivity of F-1394

| Enzyme | Activity | Fold Selectivity for ACAT (Liver) | Citation |

| 3-Hydroxy-3-methylglutaryl CoA reductase | No inhibition | - | [4] |

| Acyl-CoA synthetase | No inhibition | - | [4] |

| Cholesterol esterase | No inhibition | - | [4] |

| Lecithin:cholesterol acyltransferase (LCAT) | Weak inhibition | 4,690-fold | [4] |

These findings highlight that F-1394 is a selective inhibitor of ACAT with significantly less activity against other related enzymes.[4]

Experimental Protocols

The following methodologies are based on the seminal study by Kusunoki et al., 1995, which established the initial inhibitory profile of F-1394.[4]

Preparation of ACAT Enzyme Sources

-

Rat Liver Microsomes: Livers from male Sprague-Dawley rats were homogenized in a sucrose buffer and centrifuged. The supernatant was then ultracentrifuged to pellet the microsomes, which were resuspended in a phosphate buffer.

-

Rabbit Small Intestinal Mucosa Homogenate: The small intestine from male New Zealand White rabbits was excised, and the mucosal layer was scraped and homogenized in a phosphate buffer.

-

J774 Macrophage Lysate: J774 macrophages were cultured, harvested, and then lysed by sonication in a phosphate buffer.

ACAT Enzyme Activity Assay

The ACAT activity was measured using a radiolabeling method.

-

The enzyme preparation (microsomes, homogenate, or lysate) was pre-incubated with F-1394 or vehicle (DMSO) at 37°C.

-

The reaction was initiated by adding [¹⁴C]oleoyl-CoA.

-

The reaction mixture was incubated at 37°C.

-

The reaction was stopped by the addition of an isopropanol/heptane mixture.

-

The lipids were extracted, and the cholesteryl [¹⁴C]oleate formed was separated by thin-layer chromatography.

-

The radioactivity of the cholesteryl oleate was quantified using a liquid scintillation counter to determine ACAT activity.

Kinetic Analysis

To determine the mode of inhibition, ACAT activity was measured at various concentrations of both the substrate (oleoyl-CoA) and the inhibitor (F-1394). The data were then analyzed using Lineweaver-Burk plots. The results indicated that F-1394 is a competitive inhibitor with respect to oleoyl-CoA.[4]

Visualizations

ACAT Signaling Pathway

Caption: The ACAT enzyme pathway and the inhibitory action of F-1394.

Experimental Workflow for ACAT Inhibition Assay

Caption: Workflow of the radioisotopic ACAT inhibition assay.

Discussion and Future Directions

F-1394 is unequivocally a potent inhibitor of ACAT, as demonstrated by the low nanomolar IC₅₀ and Kᵢ values obtained from various tissue preparations. Its competitive mode of inhibition with respect to oleoyl-CoA provides insight into its mechanism of action. The high selectivity of F-1394 for ACAT over other enzymes in the lipid metabolic pathway underscores its specificity.

However, a significant gap in the current understanding of F-1394 is the lack of direct, quantitative data on its relative potency against ACAT1 and ACAT2. Given the distinct and critical roles of these two isoforms in both normal physiology and the pathophysiology of cardiovascular disease, determining the isoform selectivity of F-1394 is paramount for fully understanding its therapeutic potential and possible side-effect profile.

Future research should focus on evaluating the inhibitory activity of F-1394 in cellular or biochemical assays that utilize purified or overexpressed human ACAT1 and ACAT2 isoforms. Such studies would provide the much-needed quantitative comparison of IC₅₀ values and would definitively classify F-1394 as either a non-selective, ACAT1-selective, or ACAT2-selective inhibitor. This information is crucial for the rational design and development of next-generation ACAT inhibitors for the treatment of hypercholesterolemia and atherosclerosis.

References

- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of F-1394: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful clinical development of any new therapeutic agent hinges on a thorough understanding of its pharmacokinetic profile. This document provides a comprehensive overview of the essential preclinical methodologies and conceptual frameworks required to characterize the absorption, distribution, metabolism, and excretion (ADME) of a novel compound, designated here as F-1394. Due to the absence of publicly available data for a specific molecule designated "F-1394," this guide will focus on the standard, state-of-the-art experimental protocols and data interpretation strategies employed in preclinical pharmacokinetic assessment. This framework will enable researchers to design, execute, and interpret the necessary studies to build a robust pharmacokinetic profile for any new chemical entity.

Introduction to Preclinical Pharmacokinetics

Preclinical pharmacokinetics (PK) is a cornerstone of drug discovery and development, providing critical insights into the disposition of a drug candidate within a living organism.[1] These studies are essential for establishing a compound's safety and efficacy profile before it can be advanced to human clinical trials.[1] A comprehensive preclinical PK package informs dose selection for toxicity studies, predicts human pharmacokinetic parameters, and helps to identify potential drug-drug interactions.[1] The primary goal is to characterize the four fundamental processes of ADME.

Core Preclinical Pharmacokinetic Studies: Experimental Protocols

A tiered approach is typically employed in preclinical PK, starting with in vitro assays and progressing to in vivo studies in various animal models.

In Vitro ADME Assays

In vitro assays are rapid, high-throughput screens that provide initial estimates of a compound's metabolic stability and potential for interactions.

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Objective: To determine the intrinsic clearance of F-1394 in liver microsomes from various species (e.g., mouse, rat, dog, human).

-

Materials: F-1394, pooled liver microsomes, NADPH regenerating system, phosphate buffer, control compounds (e.g., testosterone, verapamil), analytical standards.

-

Procedure:

-

F-1394 is incubated with liver microsomes at 37°C in the presence of an NADPH regenerating system to initiate phase I metabolism.

-

Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis: The rate of disappearance of F-1394 is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow for In Vitro Metabolic Stability

References

An In-depth Technical Guide on the Effects of F-1394 on Cholesterol Metabolism

This technical guide provides a comprehensive overview of the preclinical findings on F-1394, a potent and selective acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, and its effects on cholesterol metabolism. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

F-1394 exerts its primary effect by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of cholesterol, a crucial step in its absorption from the intestine and its storage in various cells. By inhibiting ACAT, F-1394 effectively reduces the absorption of dietary cholesterol.[1][2] The primary site of action appears to be the small intestine, where inhibition of ACAT leads to a decrease in cholesterol absorption and a subsequent reduction in serum cholesterol levels.[1][2] Furthermore, F-1394 has been shown to inhibit ACAT activity in liver cells, which may contribute to reduced secretion of very low-density lipoprotein (VLDL) into the circulation.[3]

Signaling Pathway

The mechanism of F-1394 is a direct inhibition of the ACAT enzyme, which disrupts the normal process of cholesterol esterification and absorption in the intestinal lumen.

Quantitative Data on the Efficacy of F-1394

The following tables summarize the quantitative data from preclinical studies on F-1394.

Table 1: In Vivo Efficacy of F-1394 on Serum Cholesterol

| Animal Model | Diet | Dosage | Duration | Effect on Serum Cholesterol | Reference |

| Beagle Dogs | High-fat (5% cholesterol, 16% fat) | 1-30 mg/kg/day (p.o.) | 21 days | Dose-dependent reduction | [1] |

| Beagle Dogs | High-fat | 10 mg/kg/day or more (p.o.) | Not specified | Significantly inhibited the increase | [1] |

| Rats | 1% Cholesterol | 3-30 mg/kg (single dose, p.o.) | 3 hours | 16-54% decrease | [2] |

Table 2: In Vitro Efficacy of F-1394

| Cell Line | Parameter | Value | Reference |

| Caco-2 | IC50 (ACAT inhibition) | 71 nM | [4] |

| HepG2 | IC50 (ACAT inhibition) | 42 nM | [3] |

| Caco-2 | Cholesteryl Ester Secretion | 90% inhibition at 100 nM | [4] |

Table 3: Effects of F-1394 on Atherosclerosis in Rabbits

| Study Design | Dosage | Duration | Effect on Atherosclerotic Lesions | Reference |

| Prevention | 100 mg/kg/day | 12 weeks | 57% reduction in lesion extent | [5] |

| Regression | 100 mg/kg x 2/day | 12 weeks | 31% reduction in lesion extent | [5] |

Table 4: Effects of F-1394 on Atherosclerosis in ApoE/LDLr-DKO Mice

| Dosage | Duration | Effect on Aortic Lesions (Oil Red O staining) | Reference |

| 10 mg/kg/day | 10 weeks | 24% reduction | [6] |

| 30 mg/kg/day | 10 weeks | 28% reduction | [6] |

| 100 mg/kg/day | 10 weeks | 38% reduction (statistically significant) | [6] |

| 100 mg/kg/day | 15 weeks | 31.9% reduction in aortic sinus (statistically significant) | [6] |

Experimental Protocols

The following are descriptions of the methodologies used in the key preclinical studies of F-1394, based on the available information.

In Vivo Hypolipidemic Studies in Dogs

-

Animal Model: Beagle dogs.[1]

-

Diet: High-fat diet consisting of regular food supplemented with 5% cholesterol and 16% fat.[1]

-

Drug Administration: F-1394 was administered orally at doses ranging from 1 to 30 mg/kg/day.[1]

-

Study Duration: For the treatment of hyperlipidemia, dogs were fed the high-fat diet for 14 days before starting a 21-day treatment with F-1394.[1]

-

Endpoint: Measurement of serum cholesterol levels.[1]

In Vivo Hypocholesterolemic Studies in Rats

-

Animal Model: Sprague-Dawley rats.[2]

-

Diet: 1% cholesterol diet.[2]

-

Drug Administration: A single oral administration of F-1394 at doses of 3-30 mg/kg.[2]

-

Endpoint: Serum cholesterol levels were measured 3 hours after administration.[2]

-

Cholesterol Absorption Study: A dual-isotope ratio method and a method using 14C-cholesterol as an oral tracer were employed to assess the effect of F-1394 on dietary cholesterol absorption.[2]

In Vitro ACAT Inhibition Studies

-

Cell Lines: Caco-2 (human intestinal cell line) and HepG2 (human hepatoma cell line).[3][4]

-

Method: The inhibitory effect of F-1394 on ACAT activity was assessed by measuring the incorporation of 14C-oleic acid into cholesteryl ester.[4]

-

Endpoint: The IC50 value, the concentration of F-1394 required to inhibit 50% of ACAT activity, was determined.[3][4]

Atherosclerosis Studies in Rabbits

-

Animal Model: Cholesterol-fed rabbits.[5]

-

Diet: A high-cholesterol diet (HCD) was used to induce atherosclerosis.[5]

-

Study Design (Prevention): Rabbits were fed an HCD for 6 weeks, followed by regular chow plus F-1394 (100 mg/kg/day) for 12 weeks.[5]

-

Study Design (Regression): Rabbits were fed an HCD for 6 weeks, then regular chow for 6 weeks, followed by regular chow plus F-1394 (100 mg/kg x 2/day) for another 12 weeks.[5]

-

Endpoints: The extent of atherosclerotic lesions and the total and esterified cholesterol content in the aorta were measured.[5]

Experimental Workflow

The general workflow for the preclinical evaluation of F-1394 involved a combination of in vitro and in vivo studies to determine its efficacy and mechanism of action.

Conclusion and Future Directions

The preclinical data strongly suggest that F-1394 is a potent inhibitor of ACAT with significant hypocholesterolemic and anti-atherosclerotic effects in animal models. Its mechanism of action, primarily through the inhibition of intestinal cholesterol absorption, is well-supported by the available evidence.

It is important to note that all the available data is from preclinical studies. There is no publicly available information on the clinical development or evaluation of F-1394 in humans. Therefore, the therapeutic potential of F-1394 for treating hyperlipidemia and atherosclerosis in humans remains to be determined. Future research would need to focus on clinical trials to establish the safety, tolerability, and efficacy of F-1394 in human subjects.

References

- 1. [Hypolipidemic action of F-1394, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, in high-fat diet fed beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypocholesterolemic action and prevention of cholesterol absorption via the gut by F-1394, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, in cholesterol diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of F-1394, an acyl-CoA:cholesterol acyltransferase inhibitor, on atherosclerosis induced by high cholesterol diet in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of F-1394: A Technical Guide

Disclaimer: Publicly available information regarding a specific compound designated "F-1394" is limited. This guide, therefore, provides a comprehensive overview of the standard procedures and methodologies for the initial toxicity screening of a hypothetical novel chemical entity, herein referred to as F-1394, intended for pharmaceutical development. The data presented is illustrative and not based on actual experimental results for a compound with this name.

This technical whitepaper outlines the essential in vitro and in vivo studies for the preliminary safety assessment of F-1394. It is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the core principles and experimental protocols involved in early-stage toxicology.

Introduction to Initial Toxicity Screening

The primary objective of initial toxicity screening is to identify potential target organ toxicities and to determine a safe starting dose for further non-clinical and eventual clinical studies.[1] This process involves a battery of tests to evaluate the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. The data gathered from these studies are crucial for making informed decisions about the continued development of a drug candidate.

In Vitro Toxicity Assessment

In vitro assays are fundamental to early toxicity screening as they provide rapid and cost-effective methods to assess the potential toxicity of a compound at the cellular level.

Cytotoxicity assays are used to determine the concentration of F-1394 that causes cell death or inhibits cell proliferation.

Table 1: In Vitro Cytotoxicity of F-1394 in Various Cell Lines

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HepG2 (Human Liver) | MTT | Cell Viability | 75.2 |

| HEK293 (Human Kidney) | LDH Release | Cell Lysis | 112.8 |

| SH-SY5Y (Human Neuroblastoma) | AlamarBlue | Cell Proliferation | 98.5 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of F-1394 in cell culture medium. Replace the existing medium with the medium containing different concentrations of F-1394 and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of F-1394.

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by the test compound. A standard battery of tests is typically performed to assess different aspects of genotoxicity.[2]

Table 2: Genotoxicity Profile of F-1394

| Assay | Test System | Concentration Range | Result |

| Ames Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | 1 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | 10 - 1000 µM | Negative |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | 10 - 1000 µM | Negative |

Experimental Protocol: Ames Test

-

Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium.

-

Metabolic Activation: Perform the test with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: Combine the bacterial culture, F-1394 at various concentrations, and the S9 mix (if applicable) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.

In Vivo Acute Toxicity Assessment

In vivo studies are necessary to understand the systemic effects of a compound in a whole organism. Acute toxicity studies evaluate the effects of a single, high dose of the test substance.[3]

This study aims to determine the median lethal dose (LD50) and identify signs of toxicity following a single oral administration of F-1394.

Table 3: Acute Oral Toxicity of F-1394 in Rodents

| Species | Sex | Route | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Observed Toxic Signs |

| Rat | Male | Oral | > 2000 | N/A | No mortality or significant clinical signs |

| Rat | Female | Oral | > 2000 | N/A | No mortality or significant clinical signs |

| Mouse | Male | Oral | > 2000 | N/A | No mortality or significant clinical signs |

| Mouse | Female | Oral | > 2000 | N/A | No mortality or significant clinical signs |

Based on these results, F-1394 would be classified as having low acute oral toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

-

Animal Selection: Use healthy, young adult rats (8-12 weeks old).

-

Housing and Acclimation: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Acclimate for at least 5 days before dosing.

-

Dosing: Administer F-1394 sequentially to individual animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. Start with a dose just below the estimated LD50.

-

Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

LD50 Calculation: Estimate the LD50 and its confidence interval using appropriate statistical methods.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in toxicology.

Caption: Workflow for initial toxicity screening of F-1394.

Caption: Hypothetical apoptotic pathway induced by F-1394.

Conclusion

The initial toxicity screening of F-1394, based on this hypothetical data, suggests that the compound has a low potential for in vitro cytotoxicity and genotoxicity, as well as low acute oral toxicity in rodents. These preliminary findings are essential for establishing a safety profile and guiding further non-clinical development, including dose selection for repeated-dose toxicity studies. A thorough understanding of a compound's early toxicity profile is paramount for the successful and safe advancement of new therapeutic agents.

References

Methodological & Application

F-1394 experimental protocol for cell culture

Application Notes and Protocols for F-1394

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-1394 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the enzyme, F-1394 disrupts the signaling cascades that are crucial for cell proliferation and survival in various cancers, particularly those with activating mutations in the EGFR gene. These application notes provide detailed protocols for assessing the in vitro efficacy of F-1394 in cancer cell lines.

Mechanism of Action

F-1394 is a synthetic anilinoquinazoline that functions as a reversible inhibitor of the EGFR tyrosine kinase.[1][2] In many cancer cells, EGFR is overexpressed or mutated, leading to its constitutive activation and the subsequent stimulation of downstream signaling pathways that promote uncontrolled cell growth and inhibit apoptosis (programmed cell death).[3][4]

F-1394 competitively blocks the binding of ATP to the intracellular tyrosine kinase domain of EGFR.[3] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[3] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and metabolism.[3][5] By blocking these signals, F-1394 can effectively halt cell cycle progression and induce apoptosis in cancer cells that are dependent on EGFR signaling.[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of F-1394 in inhibiting the EGFR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cellular effects of F-1394.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, HCC827, H1650)

-

F-1394 (dissolved in DMSO)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

-

F-1394 Treatment: Prepare serial dilutions of F-1394 in culture medium. Remove the existing medium from the wells and add 100 µL of the F-1394-containing medium at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.[6]

-

Incubation: Incubate the plates for 48-96 hours at 37°C in a 5% CO2 incubator.[6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of F-1394 for each cell line.[6]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of F-1394 for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with F-1394 at the desired concentrations.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution.

-